molecular formula C13H10N2O5 B1241363 5'-Hydroxy Thalidomide CAS No. 222991-42-6

5'-Hydroxy Thalidomide

Cat. No.: B1241363
CAS No.: 222991-42-6
M. Wt: 274.23 g/mol
InChI Key: HHTOWVWIVBSOKC-UHFFFAOYSA-N
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Description

5’-Hydroxy Thalidomide is a hydroxylated metabolite of thalidomide, a drug initially introduced as a sedative and later found to have teratogenic effects. Thalidomide and its metabolites, including 5’-Hydroxy Thalidomide, have been studied for their immunomodulatory and anti-angiogenic properties. The compound is of particular interest due to its role in the teratogenicity associated with thalidomide and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5’-Hydroxy Thalidomide is synthesized through the hydroxylation of thalidomide. This process involves the action of cytochrome P450 enzymes, particularly CYP2C19, which catalyze the hydroxylation at the 5’ position of the glutarimide moiety . The reaction typically occurs in the liver, where thalidomide is metabolized to form 5’-Hydroxy Thalidomide and other hydroxylated metabolites .

Industrial Production Methods: Industrial production of 5’-Hydroxy Thalidomide involves the use of human liver enzyme preparations to catalyze the hydroxylation of thalidomide. The process is optimized to ensure high yield and purity of the metabolite. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify the compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: 5’-Hydroxy Thalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of 5’-Hydroxy Thalidomide: 5’-Hydroxy Thalidomide is unique due to its specific hydroxylation at the 5’ position, which confers distinct substrate specificities and biological activities compared to other thalidomide derivatives. Its role in protein degradation via the CRBN complex and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTOWVWIVBSOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432240
Record name 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis,trans-5'-Hydroxythalidomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

222991-42-6
Record name 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Hydroxy Thalidomide
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5'-Hydroxy Thalidomide
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5'-Hydroxy Thalidomide
Reactant of Route 4
5'-Hydroxy Thalidomide
Reactant of Route 5
5'-Hydroxy Thalidomide
Reactant of Route 6
5'-Hydroxy Thalidomide

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